tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that features a tert-butyl group attached to an acetate moiety, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the biphenyl structure.
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]propionate: Similar structure but with a propionate group instead of an acetate group.
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]butyrate: Similar structure but with a butyrate group.
Uniqueness
tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its combination of the bulky tert-butyl group and the biphenyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
54334-79-1 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
tert-butyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)21-17(19)13-20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
XXBBQRKMEWOPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.